Peptide 399, often referred to in the context of peptide synthesis and therapeutic applications, is a synthetic peptide that has garnered attention for its potential in various scientific fields. This compound falls under the classification of therapeutic peptides, which are short chains of amino acids used in drug development due to their biological activity and specificity.
Peptide 399 is synthesized through established peptide synthesis techniques, particularly solid-phase peptide synthesis, which allows for the precise assembly of amino acid sequences. It belongs to a broader category of synthetic peptides that are engineered for specific biological functions, including hormonal regulation, immunomodulation, and as potential therapeutic agents against various diseases.
The synthesis of Peptide 399 typically employs solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. This technique involves the following steps:
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is favored due to its milder conditions compared to the Boc (tert-butyloxycarbonyl) method, which requires harsher cleavage conditions involving hydrofluoric acid . The synthesis of Peptide 399 may involve specialized reagents and conditions tailored to its specific sequence and properties.
Peptide 399 consists of a sequence of amino acids linked by peptide bonds. Its exact sequence can vary based on its intended application but typically includes both natural and modified amino acids to enhance stability and activity. The molecular structure can be represented by its chemical formula, which includes details about the arrangement of atoms within the molecule.
The molecular weight, isoelectric point, and hydrophobicity are critical parameters that define Peptide 399's behavior in biological systems. For instance, its hydrophobic regions may influence membrane interactions if it targets cellular pathways.
The primary chemical reaction involved in the formation of Peptide 399 is the condensation reaction between amino acids, which forms peptide bonds. This reaction can be influenced by various factors such as pH, temperature, and the presence of coupling agents .
In addition to standard coupling reactions, modifications may be introduced during synthesis to enhance bioactivity or stability. For example, side-chain modifications can lead to increased resistance against enzymatic degradation or enhanced binding affinity to target receptors.
The mechanism of action for Peptide 399 largely depends on its specific sequence and structure. Generally, peptides exert their effects by interacting with specific receptors or enzymes in biological systems. This interaction can lead to downstream signaling events that alter physiological responses.
Research indicates that therapeutic peptides like Peptide 399 may modulate immune responses or hormonal activities through receptor binding . Understanding these interactions at a molecular level can aid in optimizing peptide design for therapeutic efficacy.
Peptide 399 typically appears as a white powder or crystalline solid. Its solubility can vary based on its amino acid composition and modifications; many peptides are soluble in aqueous solutions but may require specific conditions for optimal solubility.
Key chemical properties include:
These properties are essential for determining how Peptide 399 behaves in biological systems and during storage .
Peptide 399 has potential applications in various scientific fields:
The ongoing research into synthetic peptides continues to reveal new applications and improve existing methodologies for their production and use .
Peptide 399 (ADP399) is a second-generation adiponectin receptor agonist engineered as a linear branched dimer. Its primary sequence originates from the active site of adiponectin (residues 335–344: *H-Ser-Val-Asn-Val-Tyr-Glu-Phe-Lys-Glu-Met*), where strategic incorporation of unnatural amino acids enhances metabolic stability and receptor affinity. Key modifications include:
The dimerization scaffold features a Lys-Gly-Lys tripeptide spacer covalently linking two monomeric units through ε-amino groups. This architecture preserves the pharmacophore geometry while enabling bivalent receptor engagement. Mass spectrometry confirms the molecular weight of 2,798.3 Da (monoisotopic), consistent with the designed sequence: C₁₃₈H₂₂₈N₄₂O₄₀ [5] [10].
Table 1: Unnatural Amino Acid Modifications in Peptide 399 vs. ADP355
Position | ADP355 (Monomer) | Peptide 399 (Dimer) | Functional Role |
---|---|---|---|
1 | D-Ser | D-Ala | Protease resistance |
6 | L-Glu | D-Glu | Conformational constraint |
8 | L-Lys | Aminobutyric acid | Hydrophobic packing |
10 | L-Met | Norleucine | Oxidation stability |
C-terminal | Amidation | Amidation | Enhanced receptor binding |
Molecular dynamics simulations (200 ns, POPC bilayer) reveal Peptide 399 adopts a dynamic helix-loop-helix topology in aqueous environments. Key features include:
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) demonstrates reduced solvent exposure (≥40%) at residues Phe7-Lys9 compared to monomeric ADP355, indicating dimerization-enhanced structural stability. Transient exposure of hydrophobic residues (Val3, Val4, Phe7) occurs at 0.5–2 ns intervals, enabling membrane insertion and receptor docking [4] [6].
Table 2: Conformational Dynamics Parameters from MD Simulations
Parameter | ADP355 (Monomer) | Peptide 399 (Dimer) | Biological Implication |
---|---|---|---|
Helicity (%) | 38 ± 7 | 62 ± 4 | Enhanced receptor binding |
Hydrophobic SASA (Ų) | 420 ± 35 | 680 ± 42 | Membrane interaction |
RMSF at residue 7 (Å) | 1.8 | 0.9 | Stabilized pharmacophore |
Turn persistence (ns) | 4.2 | 12.7 | Prolonged bioactive state |
The dimeric architecture employs a symmetrical Y-shaped topology with 120° intermonomer angle, optimized via steered molecular dynamics. Critical design elements include:
Size-exclusion chromatography confirms controlled multimerization in physiological buffers:
Peptide 399 vs. ADP355:
Peptide 399 vs. Native Adiponectin:Although Peptide 399 (2.8 kDa) lacks adiponectin’s collagenous domain, it replicates key functional motifs:
Table 3: Structural and Functional Comparison to Adiponectin and ADP355
Feature | Native Adiponectin | ADP355 | Peptide 399 |
---|---|---|---|
Molecular weight | 28 kDa (monomer) | 1,224 Da | 2,798 Da |
Hydrophobic residues | 32% | 30% | 35% |
Receptor binding (IC₅₀) | 1.2 nM | 850 nM | 42 nM |
Helical content | 68% | 38% | 62% |
Oligomerization | Trimers → 18-mers | Monomeric | Dimer → Hexamer |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7